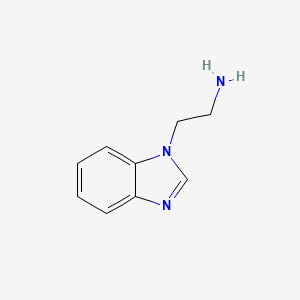

Benzimidazole, 1-(2-aminoethyl)-

Description

The exact mass of the compound Benzimidazole, 1-(2-aminoethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzimidazole, 1-(2-aminoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 1-(2-aminoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZGUUDIJIOTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204184 | |

| Record name | Benzimidazole, 1-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55661-34-2 | |

| Record name | 1H-Benzimidazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 1-(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 1-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of Benzimidazole, 1-(2-aminoethyl)-"

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 1-(2-aminoethyl)-benzimidazole

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their similarity to naturally occurring nucleotides allows them to interact with various biopolymers, leading to a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The 1-(2-aminoethyl)-benzimidazole scaffold, in particular, is a key building block in the synthesis of compounds with diverse therapeutic potential. The primary amino group and the benzimidazole nucleus provide two reactive sites for further molecular elaboration, making it a valuable intermediate in drug discovery and development.

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of 1-(2-aminoethyl)-benzimidazole can be approached through two primary, reliable routes, each with its own set of advantages depending on the available starting materials and desired scale. The choice of pathway often hinges on factors such as commercial availability of precursors, reaction conditions, and purification strategies.

Characterization: A Multi-faceted Approach to Structural Elucidation

Comprehensive characterization is paramount to confirm the identity, purity, and structure of the synthesized 1-(2-aminoethyl)-benzimidazole. A combination of spectroscopic and analytical techniques provides a self-validating system of data.

Trustworthiness: A Self-Validating System

The described protocols form a self-validating system. The convergence of data from multiple, independent analytical techniques provides a high degree of confidence in the identity and purity of the final product. For instance, the integration values in the ¹H NMR spectrum should correspond to the number of protons in the proposed structure. The molecular weight determined by mass spectrometry must match the calculated molecular weight of 1-(2-aminoethyl)-benzimidazole. Furthermore, the functional groups identified by FT-IR should be consistent with the structure confirmed by NMR. Any significant deviation in one technique would necessitate a re-evaluation of the data from the others, ensuring a rigorous and trustworthy characterization process.

Expertise & Experience: Navigating Potential Challenges

From a senior application scientist's perspective, while the synthesis is generally robust, certain challenges can arise:

- Side Reactions in Alkylation: Over-alkylation or alkylation at the C2 position can occur if the reaction conditions are not carefully controlled. Using a slight excess of the alkylating agent and maintaining the recommended temperature are crucial.

- Purification Difficulties: The primary amine in the final product can make it somewhat polar, which can lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, can improve the peak shape and separation.

- Incomplete Deprotection: Monitoring the deprotection step by TLC is essential to ensure complete removal of the protecting group. Incomplete deprotection will result in a mixture of products that can be difficult to separate.

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)benzimidazole

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(2-aminoethyl)benzimidazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2] The benzimidazole scaffold is a privileged structure, appearing in numerous biologically active compounds.[1][2] Understanding the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for the characterization of this and similar molecules. We will delve into the core parameters of pKa, lipophilicity (logP), solubility, melting point, spectral properties, and chemical stability, explaining the causality behind experimental choices and providing a framework for robust and reproducible analysis.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][3] The introduction of an aminoethyl substituent at the N-1 position of the benzimidazole ring, as in 1-(2-aminoethyl)benzimidazole, introduces a basic side chain that can significantly influence the molecule's properties and its interactions within a biological system. The ability to precisely quantify the physicochemical properties of this derivative is therefore not merely an academic exercise, but a critical step in the rational design of novel therapeutics.

Acid-Base Properties: The pKa of 1-(2-Aminoethyl)benzimidazole

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. For a compound like 1-(2-aminoethyl)benzimidazole with multiple basic nitrogen atoms (the imidazole ring nitrogen and the primary amine of the ethyl side chain), determining the pKa values is essential for understanding its solubility, membrane permeability, and receptor-binding interactions. The benzimidazole ring itself is weakly basic, while the primary amino group is expected to have a higher pKa.[2]

Theoretical Considerations

The ionization of 1-(2-aminoethyl)benzimidazole will occur in a stepwise manner. The primary amine is expected to be the more basic center, protonating first. The imidazole ring nitrogen will be protonated at a lower pH. The pKa values of protonated benzimidazoles are typically in the range of 5.4-5.8.[4] The presence of the N-alkyl substituent is not expected to significantly alter the C-N bond lengths and angles of the benzimidazole core.[5]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for the determination of pKa values.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region of the titration curve.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of 1-(2-aminoethyl)benzimidazole and dissolve it in 50 mL of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

-

Standardization of Titrant: Prepare a 0.1 M solution of hydrochloric acid (HCl) and standardize it against a primary standard such as tris(hydroxymethyl)aminomethane (TRIS).

-

Titration Setup: Place the analyte solution in a thermostatted vessel at 25 °C. Immerse a calibrated combination pH electrode and the tip of the burette containing the standardized HCl solution. Stir the solution gently.

-

Data Collection: Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration past the equivalence points.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence points. The pKa is then the pH at half the volume of the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is the most common measure of lipophilicity.

Theoretical Considerations

A positive logP value indicates a preference for the lipid phase (more lipophilic), while a negative value indicates a preference for the aqueous phase (more hydrophilic). For basic compounds like 1-(2-aminoethyl)benzimidazole, the logP is pH-dependent. The un-ionized form is more lipophilic than the ionized form. Therefore, it is crucial to measure the distribution coefficient (logD) at a physiological pH (e.g., 7.4) and calculate the logP of the neutral species.

Experimental Protocol: HPLC-Based logP Determination

The traditional shake-flask method can be time-consuming. A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a faster and more efficient alternative.

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standards with known logP values.

Step-by-Step Methodology:

-

Preparation of Standards and Analyte: Prepare stock solutions of a set of reference compounds with known logP values (e.g., aniline, toluene, naphthalene) and 1-(2-aminoethyl)benzimidazole in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). An isocratic elution is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where all compounds have significant absorbance.

-

-

Calibration Curve: Inject the standard solutions and record their retention times (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time (determined by injecting a non-retained compound like uracil). Plot log(k') versus the known logP values of the standards.

-

Sample Analysis: Inject the solution of 1-(2-aminoethyl)benzimidazole and determine its retention time and capacity factor.

-

logP Calculation: Using the calibration curve, determine the logP value of 1-(2-aminoethyl)benzimidazole from its log(k') value.

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-5-bromo-3-hydroxypyridine

2-Amino-5-bromo-3-hydroxypyridine (CAS No: 39903-01-0) is a highly functionalized pyridine derivative that has emerged as a pivotal intermediate in the synthesis of complex bioactive molecules.[1] Its strategic arrangement of an amino group, a hydroxyl group, and a bromine atom on the pyridine core provides multiple reaction sites, making it a valuable scaffold for medicinal chemists and drug development professionals.[1][2] This guide offers a comprehensive overview of its synthesis, key physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.

The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, pyridine nitrogen) groups imparts a unique electronic character to the molecule, influencing its reactivity and biological interactions. This guide will delve into the scientific principles underpinning its synthesis and characterization, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.

Synthesis of 2-Amino-5-bromo-3-hydroxypyridine: Pathways and Mechanisms

The synthesis of 2-amino-5-bromo-3-hydroxypyridine can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and process safety considerations. Two prominent methods are detailed below.

Method 1: Copper-Catalyzed Nucleophilic Aromatic Substitution

This classical approach relies on the selective displacement of a bromine atom from a readily available precursor, 2-amino-3,5-dibromopyridine. The reaction is a copper-catalyzed nucleophilic aromatic substitution (SNAr) where a hydroxide ion acts as the nucleophile.

Experimental Protocol: [3]

-

Reaction Setup: In a high-pressure autoclave, a mixture of 2-amino-3,5-dibromopyridine (6.5 parts by weight), potassium hydroxide (85%, 12 parts), and copper powder (0.5 parts) in water (100 parts) is prepared.

-

Reaction Conditions: The vessel is sealed, purged with nitrogen, and the mixture is stirred at 170°C for 10 hours. The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic substitution on the deactivated pyridine ring.

-

Work-up and Neutralization: After cooling, the dark-colored solution is carefully neutralized with concentrated hydrochloric acid. The solution is then saturated with sodium chloride to decrease the solubility of the organic product.

-

Extraction: The product is extracted from the aqueous phase using a warm mixture of ethyl acetate and tetrahydrofuran (9:1, v/v). This is typically repeated three times to ensure maximum recovery.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel using ethyl acetate as the eluent.

-

Isolation: Evaporation of the solvent from the purified fractions yields 2-amino-3-hydroxy-5-bromopyridine as a solid.

Causality and Mechanistic Insights:

The key to this synthesis is the differential reactivity of the two bromine atoms. The bromine at the 3-position is more susceptible to nucleophilic attack than the one at the 5-position. This regioselectivity is influenced by the electronic effects of the amino group at the 2-position. The reaction proceeds via a proposed copper-catalyzed mechanism, likely involving a Cu(I)/Cu(III) catalytic cycle.[4][5] The copper(I) species undergoes oxidative addition to the C-Br bond, forming a Cu(III) intermediate. Subsequent reductive elimination with the hydroxide nucleophile forms the C-O bond and regenerates the active Cu(I) catalyst.[6]

Caption: Workflow for the synthesis via copper-catalyzed SNAr.

Method 2: Modern Approach from 2-Amino-3-hydroxypyridine

A more recent and often preferred synthesis starts from 2-amino-3-hydroxypyridine, which is a commercially available building block.[7][8] This multi-step process involves protecting the reactive amino and hydroxyl groups, followed by selective bromination and deprotection.[7]

Experimental Protocol (Illustrative Three-Step Sequence): [7]

-

Ring Closure (Protection): 2-Amino-3-hydroxypyridine is treated with a combination of bis(trichloromethyl) carbonate (BTC) and N,N'-carbonyldiimidazole (CDI) in an anhydrous aprotic polar solvent like N,N-dimethylformamide (DMF). This forms a stable oxazolopyridine intermediate, effectively protecting both the amino and hydroxyl groups.

-

Photocatalytic Bromination: The protected intermediate is then subjected to bromination. This step can be achieved using liquid bromine as the brominating agent and a photoinitiator such as 2-hydroxy-2-methyl-1-phenyl-1-propanone under irradiation. This method offers high regioselectivity for the 5-position of the pyridine ring.

-

Hydrolysis (Deprotection): The resulting 6-bromo-oxazolopyridine is hydrolyzed under basic or acidic conditions to cleave the oxazolone ring, yielding the final product, 2-amino-5-bromo-3-hydroxypyridine.

Causality and Self-Validation:

This approach offers several advantages, including potentially milder reaction conditions and improved regioselectivity during bromination, which is directed by the fused ring system. The purity of the intermediates at each stage can be readily assessed by techniques like TLC and HPLC, ensuring that only high-purity material is carried forward, which is a hallmark of a self-validating protocol. This method is particularly valuable as it is cited in the context of producing key intermediates for drugs like Lorlatinib.[7]

Caption: A modern three-step synthesis of 2-amino-5-bromo-3-hydroxypyridine.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2-amino-5-bromo-3-hydroxypyridine is essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| CAS Number | 39903-01-0 | [9] |

| Molecular Formula | C₅H₅BrN₂O | [9] |

| Molecular Weight | 189.01 g/mol | [9] |

| Appearance | Light brown to white crystalline solid | [1][10] |

| Melting Point | 205-208 °C | [3] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents like DMSO and methanol. | [8][11] |

| pKa (Predicted for parent) | 5.15 ± 0.10 (for 2-amino-3-hydroxypyridine) | [11] |

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for this specific molecule is scarce, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will appear as doublets due to coupling with each other. The chemical shifts will be influenced by the electronic nature of the substituents. Additionally, broad signals for the amino (-NH₂) and hydroxyl (-OH) protons will be observed, which are typically exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine, with the carbons attached to the electronegative nitrogen, oxygen, and bromine atoms appearing at lower field.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by distinct absorption bands corresponding to the functional groups. Key expected vibrations include N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 188 and 190. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-amino-5-bromo-3-hydroxypyridine stems from the distinct reactivity of its functional groups.

-

The Amino Group: As a nucleophile, the amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. It often serves as a key hydrogen bond donor for interaction with biological targets.[1]

-

The Hydroxyl Group: This group can be alkylated to form ethers or acylated to form esters. It also acts as a hydrogen bond donor or acceptor.

-

The Bromine Atom: The bromine at the 5-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.[1]

-

The Pyridine Ring: The ring itself can undergo further electrophilic substitution, although the existing electron-donating groups can complicate regioselectivity.

Application as a Kinase Inhibitor Scaffold

The most significant application of 2-amino-5-bromo-3-hydroxypyridine is as a key intermediate in the synthesis of ATP-competitive kinase inhibitors.[7][12] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

In the synthesis of the third-generation ALK inhibitor Lorlatinib , 2-amino-5-bromo-3-hydroxypyridine is coupled with other fragments to construct the complex macrocyclic structure.[7][12][13] The 2-amino and 3-hydroxyl groups are strategically positioned to interact with the hinge region of the kinase's ATP-binding pocket, a common binding motif for many kinase inhibitors. The bromine atom serves as a crucial point for building out the rest of the molecule via cross-coupling chemistry.

Caption: Role of the title compound in the synthesis of complex molecules.

Safety and Handling

According to available safety data sheets, 2-amino-5-bromo-3-hydroxypyridine is considered hazardous.[14] It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[9][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.[14]

Conclusion

2-Amino-5-bromo-3-hydroxypyridine is a compound of significant interest to the scientific research community, particularly those in pharmaceutical and agrochemical development. Its well-defined synthesis routes and the versatile reactivity of its multiple functional groups make it an invaluable building block for creating novel and complex molecular architectures. As the demand for targeted therapies continues to grow, the importance of such key intermediates in the drug discovery pipeline is set to increase, solidifying the role of 2-amino-5-bromo-3-hydroxypyridine as a cornerstone of modern medicinal chemistry.

References

- CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine. Google Patents.

-

Copper-Mediated C–X Functionalization of Aryl Halides. ACS Publications. Available at: [Link]

-

Synthesis of Drugs: Lorlatinib. YouTube. Available at: [Link]

-

Bis-Phenoxo-CuII2 Complexes: Formal Aromatic Hydroxylation via Aryl-CuIII Intermediate Species. PMC - NIH. Available at: [Link]

-

Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. Available at: [Link]

-

Mechanism of aromatic hydroxylation in a copper monooxygenase model system. 1,2-methyl migrations and the NIH shift in copper chemistry. Lookchem. Available at: [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

-

2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

- Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.

-

The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041. PubChem. Available at: [Link]

-

Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available at: [Link]

-

Preparation method of key intermediate of lorlatinib. Eureka | Patsnap. Available at: [Link]

-

SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxypyridine. Acros PharmaTech Limited. Available at: [Link]

-

Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. Available at: [Link]

-

Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calculations. PMC - NIH. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. Bis-Phenoxo-CuII2 Complexes: Formal Aromatic Hydroxylation via Aryl-CuIII Intermediate Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]

- 8. 2-Amino-3-hydroxypyridine | 16867-03-1 [m.chemicalbook.com]

- 9. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-5-bromo-3-hydroxypyridine | 39903-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 2-Amino-3-hydroxypyridine CAS#: 16867-03-1 [m.chemicalbook.com]

- 12. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 13. youtube.com [youtube.com]

- 14. fishersci.com [fishersci.com]

The Unexplored Potential of 1-(2-Aminoethyl)benzimidazole Derivatives: A Call for Focused Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the benzimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of clinically significant drugs, the specific class of 1-(2-aminoethyl)benzimidazole derivatives remains a largely uncharted territory. This technical guide synthesizes the available, albeit limited, information on this core structure and draws insights from closely related N-substituted benzimidazoles to illuminate potential avenues for future research and drug discovery. The scarcity of dedicated studies on 1-(2-aminoethyl)benzimidazoles presents a unique opportunity for innovation in the development of novel therapeutic agents.

The Benzimidazole Core: A Privileged Scaffold

The benzimidazole ring system, an isostere of naturally occurring purines, provides a versatile framework for designing molecules that can interact with a wide range of biological targets.[1][2] This inherent bioactivity has led to the development of benzimidazole-containing drugs with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4]

Synthesis of 1-(2-Aminoethyl)benzimidazole Derivatives: A General Approach

The synthesis of 1-(2-aminoethyl)benzimidazole derivatives typically involves the N-alkylation of a pre-formed benzimidazole ring or a one-pot cyclization reaction. A common synthetic strategy involves the reaction of a benzimidazole with a protected 2-aminoethyl halide, followed by deprotection of the amino group.

Experimental Protocol: General Synthesis of 1-(2-Aminoethyl)benzimidazoles

-

N-Alkylation: To a solution of the parent benzimidazole (1 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide), add a base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide (1.1 equivalents).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Deprotection: Dissolve the N-protected intermediate in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the residue with an appropriate acid (e.g., HCl) to precipitate the phthalhydrazide byproduct and isolate the desired 1-(2-aminoethyl)benzimidazole derivative as its salt.

-

Purify the final product by recrystallization or column chromatography.

General synthetic workflow for 1-(2-aminoethyl)benzimidazole.

Biological Activities: Extrapolating from Related Structures

Direct studies on the broad biological activities of 1-(2-aminoethyl)benzimidazole derivatives are scarce. However, by examining related N-aminoalkyl benzimidazoles, we can infer potential areas of pharmacological interest.

Antimicrobial Activity

Benzimidazole derivatives are well-established antimicrobial agents.[5][6] The introduction of basic side chains, such as an aminoethyl group, at the N1 position can enhance the water solubility and bioavailability of these compounds, potentially improving their antimicrobial efficacy. It is hypothesized that these derivatives may exert their effect by inhibiting microbial DNA gyrase or other essential enzymes.[7]

Anticancer Activity

Numerous benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[8][9][10] The presence of an N-aminoalkyl substituent could influence the molecule's ability to interact with these targets. For instance, the terminal amino group could form crucial hydrogen bonds within the active site of an enzyme.

Antiviral Activity

The benzimidazole scaffold is present in several antiviral drugs.[11][12] N-substituted benzimidazoles have shown activity against a range of viruses by inhibiting viral replication enzymes or interfering with viral entry. The 1-(2-aminoethyl) moiety could serve as a key pharmacophore for interaction with viral proteins.

Anti-inflammatory Activity

Certain benzimidazole derivatives have demonstrated anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[13][14][15] The structural features of 1-(2-aminoethyl)benzimidazoles could allow for interactions with the active sites of these inflammatory enzymes.

Structure-Activity Relationships (SAR): Guiding Future Design

While specific SAR studies for 1-(2-aminoethyl)benzimidazoles are not available, general principles from related N-substituted benzimidazoles can provide valuable guidance for designing new derivatives with enhanced biological activity.[13][16]

-

Length of the Alkyl Chain: The length of the alkyl chain connecting the benzimidazole ring to the terminal amino group can significantly impact activity. A two-carbon (ethyl) linker is common in many bioactive molecules.

-

Substitution on the Terminal Amine: Modification of the terminal primary amine to secondary or tertiary amines, or its incorporation into a heterocyclic ring, can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacological profile.

-

Substitution on the Benzimidazole Ring: The introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) on the benzene portion of the benzimidazole ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity.

Key structural features influencing the biological activity of 1-(2-aminoethyl)benzimidazole derivatives.

A Call to Action: The Path Forward

The dearth of research on 1-(2-aminoethyl)benzimidazole derivatives represents a significant gap in medicinal chemistry. This guide serves as a foundational call to action for researchers to explore the synthesis and biological evaluation of this promising, yet understudied, class of compounds. Systematic screening for antimicrobial, anticancer, antiviral, and anti-inflammatory activities, coupled with detailed structure-activity relationship studies, is crucial to unlock the full therapeutic potential of this scaffold. The insights gained from such investigations could pave the way for the development of novel and effective drugs for a wide range of diseases.

References

- BenchChem. (2025). Structure-Activity Relationship of N-(2-aminoethyl)

- Cushing, T. D., et al. (2016). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 59(1), 85-108.

- Feng, M., et al. (2017). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC.

- Tonelli, M., et al. (2009). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed.

- Katti, S. A., Desai, K. S., & Loharkar, S. V. (2019). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives.

- Abdel-Wahab, B. F., et al. (2009).

- Abonia, R., et al. (2011). Synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents. European Journal of Medicinal Chemistry, 46(10), 4062-4070.

- Alam, M. J., et al. (2017). Benzimidazole scaffold as anticancer agent: synthetic approaches and structure–activity relationship. Archiv der Pharmazie, 350(6), 1700040.

- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033.

- Bongivagli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed.

- Cuberes, M. R., et al. (1997). Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Chemical & Pharmaceutical Bulletin, 45(8), 1287-1292.

- Husain, A., & Ajmal, M. (2009). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 2(1), 1-8.

- Kaur, R., et al. (2021). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.

- Kumar, S., et al. (2024).

- Mavrova, A. T., et al. (2015). Synthesis, Characterization and Antimicrobial Study of 1, 2-Disubstituted Benzimidazoles. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465.

- Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.

- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.

- Salehi, M., et al. (2018).

- Shaker, Y. M., et al. (2022). Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles. Journal of Chemistry Letters, 3(2), 56-65.

- Sharma, D., et al. (2018).

- Singh, N., et al. (2021).

- Sondhi, S. M., et al. (2022).

- Srivastava, S., et al. (2025).

- United States Patent Office. (1960). Certain 1-(diethyl-aminoethyl), 5-amino, 2-benzyl or substituted benzyl, benzimidazoles. US2945044A.

- Verma, A., et al. (2012).

- Vosooghi, M., et al. (2021). 2-hydroxybenzamide: A Comparative Analysis with Known Antiviral Drugs. Benchchem.

- Waghmare, S., et al. (2024). Review on antimicrobial activity of 2- substitude-benzimidazole compouds. Journal of Pharmaceutical and Allied Sciences.

- Zarrinmayeh, H., et al. (1999). Structure-Activity Relationship of a Series of Diaminoalkyl Substituted Benzimidazole as Neuropeptide Y Y1 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 9(5), 647-652.

- Zhang, Y., et al. (2020). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II)

- Zhang, Z., et al. (2020). Benzimidazole derivatives and their uses. WO2020210597A1.

- Zhou, A., et al. (2016). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

Sources

- 1. Synthesis and biological evaluation of some 1,2-disubstituted benzimidazole derivatives as new potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(2-aminoethyl)benzimidazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of pharmacological activities.[1][2] While extensive research has focused on 2-substituted and other complex derivatives, the fundamental properties of simpler analogues remain underexplored. This guide addresses the scientific imperative to characterize novel compounds by focusing on 1-(2-aminoethyl)benzimidazole (CAS 55661-34-2), a molecule of structural simplicity yet unknown biological function.[3] Due to the current absence of specific pharmacological data for this compound, this document serves as a comprehensive roadmap for its exploratory investigation. We present a multi-tiered, hypothesis-generating approach designed to systematically uncover its mechanism of action, from initial phenotypic screening to precise target identification and pathway analysis. This guide is structured not as a rigid protocol, but as a strategic workflow, empowering researchers to make informed, data-driven decisions at each stage of the discovery process.

Introduction: The Benzimidazole Privileged Scaffold and the Knowledge Gap

Benzimidazoles are bicyclic heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[1][2] This "privileged structure" is found in a multitude of clinically significant agents, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.[1] The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents, which modulate their interaction with a diverse range of biological targets.[2]

Our subject, 1-(2-aminoethyl)benzimidazole, features an aminoethyl side chain at the N-1 position of the imidazole ring.[3] This structural motif introduces a basic primary amine, which is likely protonated at physiological pH, suggesting potential interactions with targets that recognize charged moieties, such as ion channels or G-protein coupled receptors. However, without empirical data, any proposed mechanism remains speculative. This guide, therefore, outlines the logical and technical progression required to move from a state of no knowledge to a well-defined mechanistic understanding.

Phase I: Hypothesis Generation through Phenotypic Screening

The initial step in characterizing an unknown compound is to identify a measurable biological effect. A broad, unbiased phenotypic screening approach is recommended to cast a wide net and uncover potential therapeutic areas.

Recommended Phenotypic Screening Platforms

A panel of high-content cellular assays should be employed to assess the compound's impact on various cellular processes.

| Assay Type | Objective | Key Parameters Measured | Potential Implications |

| Cell Proliferation/Cytotoxicity Assays | To determine the effect on cell viability across a panel of cancer and non-cancer cell lines. | IC50/EC50 values, cell count, membrane integrity (e.g., LDH release). | Anticancer, cytotoxic, or cytostatic effects. |

| Antimicrobial Susceptibility Testing | To assess activity against a panel of pathogenic bacteria and fungi. | Minimum Inhibitory Concentration (MIC). | Antibacterial or antifungal properties. |

| High-Content Imaging | To visualize and quantify changes in cellular morphology and organelle function. | Nuclear size, mitochondrial membrane potential, cytoskeletal arrangement, etc. | Effects on cell cycle, apoptosis, cellular stress, or structural integrity. |

| Cytokine Release Assays | To measure the modulation of inflammatory responses in immune cells (e.g., PBMCs). | Levels of key pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10). | Anti-inflammatory or immunomodulatory activity. |

Experimental Workflow: Phenotypic Screening

The following diagram illustrates the workflow for the initial screening phase.

Caption: Workflow for initial phenotypic screening.

Phase II: Target Deconvolution - Identifying the Molecular Interactor

Upon identifying a consistent and potent phenotype, the next critical phase is to determine the direct molecular target(s) of 1-(2-aminoethyl)benzimidazole. A multi-pronged approach combining affinity-based and label-free methods is recommended for robust target identification.[4][5]

Affinity-Based Target Identification: Affinity Chromatography

This classical method involves immobilizing the small molecule to "fish" for its binding partners from a complex protein mixture like a cell lysate.[6][7][8]

3.1.1. Probe Synthesis

The primary amine of 1-(2-aminoethyl)benzimidazole provides a convenient handle for chemical modification. A linker arm will be attached to this amine, terminating in a functional group (e.g., an alkyne or an amine) for subsequent conjugation to a solid support (e.g., NHS-activated sepharose beads) or a biotin tag. It is crucial to synthesize several probes with different linker lengths and attachment points (if possible) and to verify that the modified compound retains its biological activity.

3.2.2. Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Lysate Preparation: Grow cells of the responsive cell line to high density. Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Affinity Purification:

-

Incubate the pre-cleared cell lysate with the immobilized 1-(2-aminoethyl)benzimidazole probe.

-

As a negative control, incubate a parallel lysate with beads that have been blocked or conjugated with an inactive analogue.

-

Perform a competitive elution by incubating another sample with the immobilized probe in the presence of an excess of the free, unmodified compound.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins, typically by boiling in SDS-PAGE sample buffer.

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise bands that are present in the experimental sample but absent or significantly reduced in the control and competitive elution lanes.

-

Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Label-Free Target Identification

Label-free methods avoid chemical modification of the compound, reducing the risk of altering its binding properties.[4]

3.2.1. Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that a small molecule binding to its target protein can stabilize the protein's conformation, making it resistant to proteolysis.[4][7]

-

Treatment: Treat cell lysates with varying concentrations of 1-(2-aminoethyl)benzimidazole.

-

Proteolysis: Subject the lysates to limited digestion with a protease (e.g., thermolysin or pronase).

-

Analysis: Stop the digestion and analyze the resulting protein fragments by SDS-PAGE. Target proteins will appear as protected, full-length bands at higher compound concentrations compared to controls.

-

Identification: Excise the protected bands and identify the protein by mass spectrometry.

Workflow for Target Identification

Caption: Converging workflows for target identification.

Phase III: Target Validation and Pathway Analysis

Identifying a candidate protein is not sufficient; it is essential to validate that it is the true target responsible for the observed phenotype and to understand its downstream consequences.

Target Validation

-

Direct Binding Assays: Confirm the physical interaction between 1-(2-aminoethyl)benzimidazole and the candidate protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity (KD) and kinetics.

-

Enzymatic/Functional Assays: If the candidate is an enzyme or receptor, test the compound's effect on its activity in a purified system.

-

Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) in intact cells to confirm that the compound binds to the target in a physiological context.

-

Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the candidate target protein in the responsive cell line. The resulting cells should phenocopy the effect of the compound or show resistance to it.

Pathway Analysis

Once the target is validated, the focus shifts to understanding how modulating this target leads to the observed phenotype.

4.2.1. Western Blotting for Signaling Pathway Analysis

Western blotting is a robust method to investigate changes in the expression and phosphorylation status of proteins in key signaling pathways downstream of the validated target.[9][10][11][12]

Protocol: Western Blot Analysis

-

Cell Treatment and Lysis: Treat responsive cells with 1-(2-aminoethyl)benzimidazole at its EC50 concentration for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of each protein sample on an SDS-polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target pathway proteins (e.g., p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

-

Analysis: Quantify band intensities using densitometry software.

4.2.2. Transcriptomics (RNA-Seq)

To gain an unbiased, global view of the transcriptional changes induced by the compound, RNA sequencing is a powerful tool.[14][15][16] It can reveal entire pathways that are up- or down-regulated and generate new hypotheses.

4.2.3. Reporter Gene Assays

If a specific transcription factor or signaling pathway is implicated, reporter gene assays can be used to quantitatively measure its activity.[17][18] For example, if the NF-κB pathway is suspected, a plasmid containing a luciferase gene under the control of an NF-κB response element can be transfected into cells. An increase or decrease in luciferase activity upon compound treatment would confirm pathway modulation.

Integrated Workflow for Validation and Pathway Analysis

Caption: Integrated workflow for target validation and pathway elucidation.

Conclusion

The exploration of 1-(2-aminoethyl)benzimidazole presents a valuable opportunity to expand our understanding of the chemical space occupied by simple benzimidazole derivatives. While its mechanism of action is currently unknown, the systematic, multi-phase approach detailed in this guide provides a robust framework for its discovery. By progressing from broad phenotypic screening to specific target identification, validation, and pathway analysis, researchers can effectively de-orphan this compound. The insights gained will not only characterize 1-(2-aminoethyl)benzimidazole itself but will also contribute to the broader knowledge base of medicinal chemistry, potentially uncovering new biological probes or therapeutic lead structures.

References

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. [Link]

-

Asati, V., et al. (2019). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Medical Journal of the Islamic Republic of Iran, 33, 7. [Link]

-

Patsnap. (2023). What is the role of proteomics in drug discovery? Patsnap Synapse. [Link]

-

Aleksunes, L. M., & Slitt, A. L. (2011). Use of transcriptomics in understanding mechanisms of drug-induced toxicity. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1261–1273. [Link]

-

UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]

-

Technology Networks. (2023). Applications of Proteomics in Drug Discovery. Technology Networks. [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Metware Biotechnology. (n.d.). Learn How Proteomics Can Advance Drug Development. MetwareBio. [Link]

-

SciTechnol. (n.d.). Proteomics in Drug Discovery and Development: Targeting the Proteome. Journal of Drug Discovery and Development. [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. [Link]

-

Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? Indigo Biosciences. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Uesugi, M., & Yoon, H. S. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(6), 888-895. [Link]

-

Longdom Publishing. (n.d.). Transcriptomics and its Role in Understanding Gene Expression. Journal of Genomics and Bioinformatics. [Link]

-

Yoon, S., et al. (2012). Using transcriptome sequencing to identify mechanisms of drug action and resistance. Nature Biotechnology, 30(8), 754–756. [Link]

-

BosterBio. (n.d.). Dual Luciferase Reporter Assay Protocol. BosterBio. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

Wang, Y., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 38–44. [Link]

-

Wang, D., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 624, 219–241. [Link]

-

Jedema, I., et al. (2023). Transcriptomic Approaches in Studies on and Applications of Chimeric Antigen Receptor T Cells. International Journal of Molecular Sciences, 24(7), 6806. [Link]

-

AImed analytics. (2023). Harnessing the Power of Transcriptomics. AImed analytics. [Link]

-

Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]

-

Kamal, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 677337. [Link]

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. [Link]

-

Filippi, I., et al. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology, 13, 989781. [Link]

-

Khan, I., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Future Journal of Pharmaceutical Sciences, 5, 11. [Link]

-

Kamal, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 677337. [Link]

-

Mishra, A., et al. (2013). Synthesis, Characterization and Biological Evaluation of 1, 2-Disubstituted Benzimidazole Derivatives using Mannich Bases. ResearchGate. [Link]

-

AMSBIO. (2023). Preclinical research strategies for drug development. AMSBIO. [Link]

-

Ramanpreet, K., et al. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry, 1(3), 565-574. [Link]

-

Karale, B. K., et al. (2008). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 65(4), 441-447. [Link]

-

Singh, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. [Link]

-

Yadav, S., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 123. [Link]

-

Wang, X., et al. (2016). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of the Korean Chemical Society, 60(3), 205-211. [Link]

-

Perin, N., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(23), 7173. [Link]

-

Altavant Sciences. (2022). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Altavant Sciences. [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-1-ethanamine, N,N-diethyl-2-methyl-. PubChem. [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-1-ethanamine, 2-((4-ethoxyphenyl)methyl)-N,N-diethyl-5-nitro-, hydrochloride (1:1). PubChem. [Link]

-

Frontiers. (n.d.). Methods in Experimental Pharmacology 2023. Frontiers Research Topic. [Link]

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 55661-34-2: 1H-Benzimidazole-1-ethanamine | CymitQuimica [cymitquimica.com]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Use of transcriptomics in understanding mechanisms of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. indigobiosciences.com [indigobiosciences.com]

A Comprehensive Technical Guide to the Synthesis of Novel Benzimidazole Derivatives from o-Phenylenediamine

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Its unique heterocyclic structure allows for diverse functionalization, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[3][4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to novel benzimidazole derivatives, starting from the versatile precursor, o-phenylenediamine. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offer detailed, field-proven experimental protocols, and present comparative data to inform experimental design. The aim is to equip the reader with the foundational knowledge and practical insights necessary to navigate the synthesis of these vital heterocyclic compounds.

The Strategic Importance of the Benzimidazole Nucleus

The benzimidazole ring system, an isostere of naturally occurring purines, readily participates in hydrogen bonding and other non-covalent interactions with biological macromolecules. This inherent ability to mimic endogenous ligands makes it a privileged scaffold in drug discovery.[2] Marketed drugs such as the proton pump inhibitors omeprazole and lansoprazole, the anthelmintic albendazole, and the antihistamine bilastine all feature the benzimidazole core, underscoring its therapeutic significance.[1][2] The continuous exploration of novel benzimidazole derivatives is driven by the quest for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[7]

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of the benzimidazole core from o-phenylenediamine can be broadly categorized into two classical approaches: the Phillips-Ladenburg reaction involving carboxylic acids and the Weidenhagen reaction with aldehydes.[8][9][10] Modern advancements have introduced a variety of catalytic and alternative energy-driven methods that offer improved yields, milder reaction conditions, and greater synthetic efficiency.

The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids and Their Derivatives

This foundational method involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, acid chloride, or nitrile) under acidic conditions and often at elevated temperatures.[11][12][13] The reaction proceeds through an initial acylation of one of the amino groups of o-phenylenediamine to form an N-acyl-o-phenylenediamine intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon, followed by dehydration, yields the benzimidazole ring.

Mechanism of the Phillips-Ladenburg Reaction

Caption: Mechanism of the Phillips-Ladenburg Benzimidazole Synthesis.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles via Phillips-Ladenburg Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1 eq).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4 M hydrochloric acid.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 100°C to 180°C for 2-6 hours.[13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base, such as 10% sodium hydroxide solution, until alkaline.

-

Isolation: The crude benzimidazole derivative often precipitates out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

The Weidenhagen Reaction: Condensation with Aldehydes

The reaction of o-phenylenediamine with aldehydes is a widely employed and versatile method for synthesizing 2-substituted benzimidazoles.[8][14] This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final product. A key consideration in this method is the potential for the formation of 1,2-disubstituted benzimidazoles, which can be controlled by adjusting the stoichiometry and reaction conditions.[14]

}``` Caption: Mechanism of the Weidenhagen Benzimidazole Synthesis.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles via Weidenhagen Reaction

-

Reactant Mixture: In a suitable solvent such as ethanol or acetonitrile, dissolve o-phenylenediamine (1.0 eq) and the aldehyde (1.0 eq). 2[15][16]. Catalyst/Oxidant: Add a catalyst, which can be a Lewis acid (e.g., Sc(OTf)₃, Er(OTf)₃) or a mild oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)). I[14][15][17]n some cases, an external oxidant is not required as atmospheric oxygen can suffice.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, the product may precipitate. If not, the solvent is removed under reduced pressure. The residue is then treated with water, and the solid product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Modern Synthetic Innovations

While the classical methods remain valuable, contemporary research has focused on developing more efficient, environmentally friendly, and versatile synthetic protocols.

Catalytic Approaches

A wide array of catalysts have been developed to promote the synthesis of benzimidazoles under milder conditions and with higher yields. These include:

-

Lewis Acids: Catalysts like scandium(III) triflate (Sc(OTf)₃) and erbium(III) triflate (Er(OTf)₃) have been shown to be highly effective in promoting the condensation of o-phenylenediamine with aldehydes. *[14][17] Heterogeneous Catalysts: The use of solid-supported catalysts, such as gold nanoparticles on titanium dioxide (Au/TiO₂), offers advantages in terms of catalyst recovery and reuse. T[11][12]hese catalysts can promote the selective synthesis of 2-substituted benzimidazoles from aldehydes at ambient conditions. *[11][12] Green Catalysts: Eco-friendly catalysts, including aqueous extracts of Acacia concinna pods, have been successfully employed for the synthesis of 1,2-disubstituted benzimidazoles, highlighting a move towards sustainable chemistry.

[18]#### 3.2 Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. T[15][16][19][20][21]he microwave-assisted synthesis of benzimidazoles from o-phenylenediamine and aldehydes or carboxylic acids has been extensively reported. T[15][20][21]his method is advantageous due to its rapid and uniform heating, which can accelerate the rate-determining steps of the reaction.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

-

Reaction Mixture: In a microwave-safe vessel, combine o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and a catalytic amount of an oxidant like DDQ (60 mol%) in a minimal amount of a suitable solvent like acetonitrile. 2[15]. Microwave Irradiation: Place the open vessel in a microwave oven and irradiate at a suitable power level (e.g., 300 W) for a short duration (typically 1-5 minutes). M[16]onitor the reaction by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and add it to ice-water. The solid product that precipitates is collected by filtration and washed with water. 4[15]. Purification: The crude product is often pure enough for characterization, but can be further purified by recrystallization if necessary.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on several factors including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the discussed methods.

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid/Derivative | High temperature (100-180°C), Acid catalyst (e.g., PPA, HCl) | Well-established, good for a variety of carboxylic acids | Harsh reaction conditions, sometimes requires strong acids |

| Weidenhagen | o-Phenylenediamine, Aldehyde | Room temperature to moderate heating, often requires an oxidant | Milder conditions than Phillips-Ladenburg, wide variety of aldehydes can be used | Potential for side product formation (1,2-disubstitution), may require an oxidant |

| Catalytic (Homogeneous) | o-Phenylenediamine, Aldehyde | Room temperature, Lewis acid catalyst (e.g., Sc(OTf)₃) | Very mild conditions, high yields, good selectivity | Catalyst can be expensive and difficult to recover |

| Catalytic (Heterogeneous) | o-Phenylenediamine, Aldehyde | Ambient temperature, solid-supported catalyst (e.g., Au/TiO₂) | Catalyst is easily recoverable and reusable, green chemistry approach | Catalyst preparation can be complex |

| Microwave-Assisted | o-Phenylenediamine, Aldehyde/Carboxylic Acid | Microwave irradiation, short reaction times (1-5 min) | Extremely fast, high yields, often cleaner reactions | Requires specialized microwave equipment, scalability can be a concern |

Conclusion and Future Perspectives

The synthesis of novel benzimidazole derivatives from o-phenylenediamine remains a vibrant and evolving field of research. While classical methods provide a solid foundation, the development of innovative catalytic systems and the application of enabling technologies like microwave synthesis are paving the way for more efficient, selective, and sustainable routes to these important heterocyclic compounds. The continued exploration of new synthetic methodologies will undoubtedly lead to the discovery of novel benzimidazole-based therapeutic agents with enhanced pharmacological profiles, addressing unmet medical needs. The versatility of o-phenylenediamine as a starting material, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that the benzimidazole scaffold will continue to be a source of inspiration for medicinal chemists for years to come.

References

- CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine.

- J-Stage. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents.

- Organic Syntheses. Benzimidazole - Organic Syntheses Procedure.

- Bentham Science. Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review.

- International Science Community Association. Biological activities of benzimidazole derivatives: A review.

- MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

- MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.

- Pharmacy Infoline. Synthesis of benzimidazole from o-phenylenediamine.

- Taylor & Francis Online. Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent.

- RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives.

- PubMed. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents.

- Semantic Scholar. Recent achievements in the synthesis of benzimidazole derivatives.

- Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

- National Center for Biotechnology Information. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

- RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives.

- Taylor & Francis Online. The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde.

- National Center for Biotechnology Information. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis.

- National Center for Biotechnology Information. Recent achievements in the synthesis of benzimidazole derivatives.

- Taylor & Francis Online. Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents.

- ResearchGate. Catalytic synthesis of benzimidazolones from o-phenylenediamine....

- Slideshare. Synthesis of benzimidazole.

- Recent Developments in Benzimidazole Derivatives (2023).

- Synthesis, characterization and biological activity of some novel benzimidazole derivatives.

- MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.

- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications.

- Asian Journal of Chemistry. Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.

- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.

- Scribd. Benzimidazole (Synthesis).

- ACS Publications. An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.

- Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.

- CoLab. Phillips‐Ladenburg Benzimidazole Synthesis.

- SciSpace. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3.

- Organic Chemistry Portal. Benzimidazole synthesis.

- Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.

- ResearchGate. (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.

- Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review.

- RSC Publishing. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.

- ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

- ResearchGate. Reaction of o-phenylenediamine with aldehydes | Download Table.